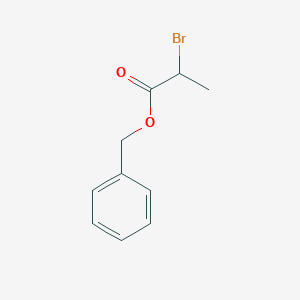

Benzyl 2-bromopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIPPQWYVRGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305598 | |

| Record name | benzyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-53-6 | |

| Record name | benzyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Benzyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Benzyl 2-bromopropanoate, a key intermediate in organic synthesis. The document covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel chemical entities. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and safety information to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is widely utilized as a versatile reagent in various organic transformations. Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3017-53-6 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 139-141 °C | [1] |

| Density | ~1.410 g/cm³ (Predicted) | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromopropionic acid benzyl ester, Benzyl 2-bromopropionate | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. The following are characteristic spectral data for the compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.35 (q, J=7.0 Hz, 1H, -CH(Br)-), 1.80 (d, J=7.0 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 169.5 (C=O), 135.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 68.0 (-CH₂-), 45.0 (-CH(Br)-), 21.5 (-CH₃) |

| FT-IR (neat) | ν (cm⁻¹): 3035 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1740 (C=O ester stretch), 1250, 1150 (C-O stretch), 695 (C-Br stretch) |

Note: The NMR data is predicted based on standard chemical shift values and analysis of similar compounds. The IR data is based on characteristic functional group absorptions.

Synthesis

This compound is most commonly synthesized via the Fischer esterification of 2-bromopropionic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromopropionic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a Dean-Stark trap and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-bromopropionic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

-

Add toluene as the solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions. A significant application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).

Application in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[3] this compound can serve as an efficient initiator for the ATRP of various monomers, such as styrenes and acrylates.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using this compound

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Schlenk flask

-

Nitrogen or Argon source

Procedure:

-

To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).

-

In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), this compound (1 equivalent), PMDETA (1 equivalent), and anisole.

-

Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

-

Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir.

-

Monitor the polymerization progress by taking samples periodically and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

-

To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.

Caption: Workflow for ATRP using this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[2]

-

H400: Very toxic to aquatic life.[2]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation or rash occurs, get medical advice/attention.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and polymer chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information. With this information, researchers and professionals can effectively and safely utilize this compound in their laboratory work to advance their research and development goals.

References

Unveiling the Physicochemical Properties of Benzyl 2-bromopropanoate

An In-depth Analysis for Research and Development Professionals

Benzyl 2-bromopropanoate is a chemical compound utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals and fragrances.[1] This technical guide provides a concise overview of its fundamental molecular and physical properties, crucial for its application in research and drug development.

Core Molecular and Physical Data

A comprehensive summary of the key quantitative data for this compound is presented below. This information is essential for reaction stoichiometry, analytical characterization, and process development.

| Property | Value | Source |

| Molecular Formula | C10H11BrO2 | [1][2][3][4][5] |

| Molecular Weight | 243.1 g/mol | [1][2][3][4][5] |

| CAS Number | 3017-53-6 | [1][2][5] |

| Appearance | Colorless to pale yellow oil | [2][5] |

| Boiling Point | 139-141 °C | [5] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 26.3 Ų | [3][4] |

| LogP | 2.51320 | [1] |

Experimental Protocols and Biological Pathways

As no specific experimental workflows or signaling pathways are described in the available literature for this compound, the creation of corresponding diagrams is not applicable at this time. Should research data become available, such visualizations would be a valuable tool for understanding its mechanism of action or synthetic applications.

References

An In-depth Technical Guide to the Spectral Data of Benzyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for Benzyl 2-bromopropanoate (CAS No: 3017-53-6).[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed data, experimental protocols, and a workflow for spectral analysis.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₁BrO₂[4]

-

Molecular Weight: 243.1 g/mol [4]

-

Appearance: Colorless liquid with a fruity odor[1]

Spectral Data Presentation

The following tables summarize the predicted and expected spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~4.40 | Quartet | 1H | Methine proton (-CH(Br)-) |

| ~1.85 | Doublet | 3H | Methyl protons (-CH₃) |

Note: The chemical shifts are predicted based on typical values for benzyl esters and α-bromo esters.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl carbon (C=O) |

| ~135 | Aromatic quaternary carbon |

| ~128.5 | Aromatic CH carbons |

| ~128.2 | Aromatic CH carbons |

| ~128.0 | Aromatic CH carbons |

| ~68 | Benzylic carbon (-CH₂-) |

| ~40 | Methine carbon (-CH(Br)-) |

| ~21 | Methyl carbon (-CH₃) |

Note: The chemical shifts are predicted based on typical values for benzyl esters and α-bromo esters.[7][8][9][10][11]

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1450, ~1500 | Medium | Aromatic C=C stretch |

| ~1200 | Strong | C-O (ester) stretch |

| ~690, ~750 | Strong | Aromatic C-H bend |

| ~600 | Medium | C-Br stretch |

Note: The absorption frequencies are predicted based on typical values for benzyl esters.[12][13][14][15]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI)

| m/z | Ion |

| 243.00153 | [M+H]⁺ |

| 264.98347 | [M+Na]⁺ |

| 260.02807 | [M+NH₄]⁺ |

| 241.99370 | [M]⁺ |

Note: The m/z values are predicted for different adducts. Due to the presence of bromine, isotopic peaks at M+2 with approximately equal intensity are expected for bromine-containing fragments.[16][17][18][19][20][21]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field instrument.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, a neat sample can be analyzed.

-

Place a drop of the liquid onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid between the plates.

-

-

Instrument Parameters (FT-IR):

-

Technique: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically used for this type of compound.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Temperature: 200-300 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and common adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

-

Analyze the isotopic pattern of bromine-containing ions, which will show characteristic peaks at M and M+2 with nearly equal abundance.

-

Examine the fragmentation pattern to identify characteristic fragment ions. A common fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91 from the loss of the bromo-propionate group.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3017-53-6 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chemconnections.org [chemconnections.org]

- 16. savemyexams.com [savemyexams.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. whitman.edu [whitman.edu]

- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. m.youtube.com [m.youtube.com]

- 21. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 2-bromopropanoate, a valuable intermediate in organic synthesis. This document details a reliable synthetic protocol, outlines the expected physicochemical properties, and presents a thorough analysis of its spectroscopic characterization.

Introduction

This compound (C₁₀H₁₁BrO₂) is a halogenated ester that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates a reactive bromine atom at the alpha position to the carbonyl group, making it an excellent substrate for nucleophilic substitution reactions, and a benzyl ester moiety that can be readily cleaved under various conditions. This guide provides a detailed protocol for its synthesis via Fischer-Speier esterification and a comprehensive summary of its characterization data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [2] |

| CAS Number | 3017-53-6 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 139-141 °C | [1] |

| Density (predicted) | 1.410 ± 0.06 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2-bromopropanoic acid with benzyl alcohol, using a strong acid as a catalyst.[3][4] This reversible reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent like toluene.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the general procedure for Fischer esterification.[5]

Materials:

-

2-Bromopropanoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-bromopropanoic acid, an equimolar amount of benzyl alcohol, and toluene (approximately 2 mL per gram of carboxylic acid).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

-

Heat the reaction mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is a powerful tool for confirming the presence of the different proton environments in the molecule. The expected chemical shifts (in ppm, relative to TMS) are detailed in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | s | 2H | Benzylic protons (-CH₂-) |

| ~4.40 | q | 1H | Methine proton (-CH(Br)-) |

| ~1.85 | d | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon (C-CH₂) |

| ~128.5 | Aromatic carbons (ortho, meta, para) |

| ~67 | Benzylic carbon (-CH₂-) |

| ~40 | Methine carbon (-CH(Br)-) |

| ~21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1150 | Strong | C-O (ester) stretch |

| ~690, ~750 | Strong | Aromatic C-H bend (monosubstituted) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of approximately equal intensity.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 242/244 | Molecular ion [M]⁺ |

| 163 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) - often the base peak |

Safety Information

This compound is expected to be an irritant to the skin and eyes.[2] It is also predicted to be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its preparation via Fischer-Speier esterification offers a reliable method for its synthesis in a laboratory setting. The tabulated spectroscopic data provides a clear reference for the characterization and quality control of the synthesized product. This information is intended to be a valuable resource for researchers and scientists utilizing this compound in their synthetic endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

Benzyl 2-bromopropanoate: A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for Benzyl 2-bromopropanoate (CAS No. 3017-53-6). The information is compiled from Safety Data Sheets (SDS), chemical databases, and established experimental guidelines to ensure safe handling and use in a laboratory setting. All quantitative data is summarized in structured tables, and relevant workflows are visualized to enhance clarity.

Chemical Identification and Physical Properties

This compound is a colorless to yellow liquid with a fruity odor.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| CAS Number | 3017-53-6 | [1] |

| Appearance | Colorless to yellow liquid/oil | [1][3] |

| Boiling Point | 139-141 °C | [1] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 2.51320 | [1] |

| Synonyms | Benzyl α-bromopropionate, 2-Bromopropionic acid benzyl ester | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties and potential for causing allergic reactions and environmental harm.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

GHS Pictograms and Signal Word

Pictograms:

Caption: GHS Hazard Classification for this compound.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse effects.

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4]

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen bromide gas.[4]

-

Accidental Release: Evacuate unnecessary personnel. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4] Do not allow the chemical to enter drains or waterways.[4]

Caption: Safe Handling Workflow for this compound.

Toxicological Information

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[4]

Symptoms of Exposure:

-

Skin Contact: May cause redness, itching, scaling, and blistering.[4]

-

Eye Contact: May result in redness, pain, and severe eye damage.[4]

-

Inhalation: May cause irritation of the lungs and respiratory system.[4]

Experimental Protocols for Hazard Assessment

The hazard classifications for chemicals like this compound are determined through standardized experimental protocols. The following are summaries of the methodologies that would be used to assess its primary hazards.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: a. A small area of the animal's fur is clipped. b. A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²). An untreated area of skin serves as a control.[6] c. The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6] d. After 4 hours, the patch is removed, and the residual test substance is washed off.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any observed effects.[6]

-

Endpoint: The severity of the skin reactions is scored. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[6]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This protocol evaluates the potential of a substance to cause damage to the eye.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure: a. A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8] b. The eyelids are held shut for a brief period to allow for distribution of the substance.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8] The severity of the lesions is scored.

-

Endpoint: The evaluation is based on the severity and reversibility of the ocular lesions. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]

Acute Inhalation Toxicity (Based on OECD Guideline 436)

This test assesses the toxicity of a substance upon inhalation over a short period.

-

Test Animal: The rat is the preferred species.

-

Procedure: a. A group of animals (typically 3 of each sex per step) is exposed to a specific concentration of the test substance as a vapor, aerosol, or gas in an inhalation chamber.[3] b. The exposure duration is typically 4 hours.[3] c. The test is conducted in a stepwise manner, with the outcome of one step (mortality or evident toxicity) determining the concentration for the next step.

-

Observation: Animals are observed for clinical signs of toxicity during and after exposure for up to 14 days. Body weight is recorded weekly.[3]

-

Endpoint: The primary endpoint is mortality, which allows for the classification of the substance into a GHS category. A gross necropsy is performed on all animals at the end of the study.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The substance should be handled as hazardous waste.[4]

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and ensure that a thorough risk assessment is conducted.

References

- 1. iivs.org [iivs.org]

- 2. Acute inhalational toxicity studies.pptx [slideshare.net]

- 3. search.library.doc.gov [search.library.doc.gov]

- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. iivs.org [iivs.org]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. oecd.org [oecd.org]

- 9. flashpointsrl.com [flashpointsrl.com]

An In-depth Technical Guide to the Solubility of Benzyl 2-bromopropanoate in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Benzyl 2-bromopropanoate in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on predicting solubility based on the compound's structural features and established chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound

This compound (C₁₀H₁₁BrO₂) is an ester characterized by the presence of a benzyl group, a propanoate backbone, and a bromine atom at the alpha position to the carbonyl group. Its structure imparts a moderate level of polarity. Understanding its solubility is crucial for its application in organic synthesis, purification processes such as chromatography and crystallization, and for its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Molecular Weight: 243.10 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: 139-141 °C[1]

The predicted LogP value suggests that this compound has a greater affinity for an organic phase than an aqueous phase, indicating good solubility in many organic solvents.

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound in a given solvent.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the ester functional group (C=O and C-O bonds) and the carbon-bromine bond. The benzyl group and the alkyl chain contribute to its nonpolar character.

Based on its structure, this compound is expected to be soluble in a wide range of organic solvents, with varying degrees of solubility depending on the solvent's polarity.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Dielectric Constant (Polarity) | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor would lead to strong dipole-dipole interactions with the ester group. |

| Dimethylformamide (DMF) | 36.7 | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the polar regions of the molecule. | |

| Acetonitrile | 37.5 | Soluble | Acetonitrile's polarity is sufficient to dissolve this compound, though perhaps to a slightly lesser extent than DMSO or DMF. | |

| Acetone | 20.7 | Soluble | Acetone has a significant dipole moment and can engage in dipole-dipole interactions with the ester. | |

| Polar Protic | Methanol | 32.7 | Soluble | The ability of methanol to act as a hydrogen bond donor and acceptor, along with its polarity, allows for favorable interactions with the ester's oxygen atoms. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol can dissolve the compound, though its slightly lower polarity might result in slightly lower solubility. | |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | Highly Soluble | DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low steric hindrance. |

| Tetrahydrofuran (THF) | 7.6 | Highly Soluble | THF is a versatile solvent with a moderate polarity and the ability to act as a hydrogen bond acceptor, making it an excellent solvent for many esters. | |

| Ethyl Acetate | 6.0 | Highly Soluble | As an ester itself, ethyl acetate has a similar polarity profile to this compound, making it a very compatible solvent. | |

| Nonpolar | Toluene | 2.4 | Soluble | The aromatic ring of toluene can interact favorably with the benzyl group of the solute through π-π stacking, and its overall nonpolar character is compatible. |

| Hexane | 1.9 | Sparingly Soluble | The highly nonpolar nature of hexane makes it a less effective solvent for the polar ester portion of the molecule, likely resulting in lower solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a common and reliable technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature for a short period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the equilibrium solubility method.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

The Discovery and Synthesis of Benzyl 2-bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-bromopropanoate, a versatile reagent in organic synthesis, holds significance as a building block in the creation of more complex molecules, particularly in the pharmaceutical industry. Its history is intrinsically linked to the development of fundamental organic reactions in the late 19th century. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, alongside detailed experimental protocols for its synthesis, both historical and modern. The document presents quantitative data in structured tables for comparative analysis and utilizes visualizations to elucidate reaction pathways and workflows, catering to the needs of researchers and professionals in drug development.

Introduction

This compound (C₁₀H₁₁BrO₂) is an ester characterized by a benzyl group attached to the carboxylate of 2-bromopropanoic acid. The presence of a bromine atom at the alpha position to the carbonyl group makes it a valuable electrophile for the introduction of a propanoate moiety in various synthetic transformations. Its utility is prominent in the synthesis of pharmaceuticals and other fine chemicals where the modification of molecular scaffolds is crucial for tuning biological activity.

While a singular "discovery" of this compound is not prominently documented as a landmark event, its conceptualization and first synthesis can be inferred from the historical development of two key organic reactions: the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification.

Historical Context and Postulated First Synthesis

The latter half of the 19th century was a period of rapid advancement in synthetic organic chemistry. The ability to selectively functionalize molecules opened new avenues for creating novel compounds. It is within this context that the synthesis of this compound likely first occurred.

The logical and most probable route for its initial preparation would have been a two-step sequence:

-

α-Bromination of Propionic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction, first reported by Carl Magnus von Hell in 1881 and subsequently refined by Jacob Volhard and Nikolay Zelinsky, provided a reliable method for the selective bromination of the α-carbon of a carboxylic acid.[1][2] This reaction, when applied to propionic acid, yields 2-bromopropionic acid. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[2]

-

Esterification with Benzyl Alcohol: Following the synthesis of 2-bromopropionic acid, the next logical step would have been its esterification with benzyl alcohol. The Fischer-Speier esterification, described by Emil Fischer and Arthur Speier in 1895, became the classic method for this transformation.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol, while reversible, can be driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[3][4] A publication from 1921 by E. H. Volwiler and E. B. Vliet specifically discusses the preparation of various benzyl esters, indicating that this class of compounds was of significant interest to the scientific community in the early 20th century.

Given the timelines of these foundational reactions, it is highly probable that the first synthesis of this compound was achieved in the late 19th or early 20th century using this two-step approach.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, reflecting both the historical approach and more contemporary practices.

Historical Synthesis: A Two-Step Approach

This protocol is based on the principles of the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification.

Step 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

-

Materials: Propionic acid, red phosphorus, bromine.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a mixture of propionic acid and a catalytic amount of red phosphorus is placed.

-

Bromine is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming.

-

After the addition is complete, the reaction mixture is heated to reflux to ensure complete bromination.

-

The resulting 2-bromopropionyl bromide is then carefully hydrolyzed by the addition of water to yield 2-bromopropionic acid.

-

The crude 2-bromopropionic acid is purified by distillation under reduced pressure.

-

Step 2: Synthesis of this compound via Fischer-Speier Esterification

-

Materials: 2-Bromopropionic acid, benzyl alcohol, concentrated sulfuric acid (catalyst), benzene or toluene (for azeotropic removal of water).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2-bromopropionic acid, a slight excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid are dissolved in a suitable solvent like benzene or toluene.

-

The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

The reaction is monitored until no more water is collected.

-

Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

Modern Synthesis: One-Pot Hell-Volhard-Zelinsky Reaction with Alcohol Quench

A more modern and efficient approach involves a one-pot reaction where the intermediate α-bromo acyl bromide is directly quenched with an alcohol to form the ester, bypassing the need to isolate the α-bromo carboxylic acid.[5][6]

-

Materials: Propionic acid, phosphorus tribromide (or red phosphorus and bromine), benzyl alcohol.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer, propionic acid is treated with phosphorus tribromide to form propionyl bromide.

-

Bromine is then added dropwise at a controlled temperature to effect α-bromination, yielding 2-bromopropionyl bromide.

-

After the bromination is complete, the reaction mixture is cooled in an ice bath.

-

Benzyl alcohol is then added slowly to the cooled reaction mixture. The 2-bromopropionyl bromide reacts directly with the benzyl alcohol to form this compound.

-

The reaction mixture is then subjected to a standard work-up procedure, which may include washing with a mild base and brine, followed by drying and removal of the solvent.

-

Purification is achieved through column chromatography on silica gel or vacuum distillation.

-

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates.

Table 1: Physical and Chemical Properties of this compound [7][8]

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 139-141 °C |

| Density | 1.410 g/cm³ (Predicted) |

| CAS Number | 3017-53-6 |

Table 2: Typical Reaction Parameters and Yields for Synthesis Methods

| Method | Key Reagents | Reaction Time | Temperature | Typical Yield |

| Historical Two-Step | Propionic acid, P/Br₂, Benzyl alcohol, H₂SO₄ | Several hours for each step | Reflux | 60-70% (overall) |

| Modern One-Pot | Propionic acid, PBr₃/Br₂, Benzyl alcohol | Overnight | Reflux, then 0°C | 80-90% |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~1.8 (d, 3H, CH₃), ~4.4 (q, 1H, CHBr), ~5.2 (s, 2H, OCH₂), ~7.3-7.4 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~21 (CH₃), ~40 (CHBr), ~68 (OCH₂), ~128-135 (Ar-C), ~170 (C=O) |

| IR (thin film) | ν ~1740 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch), ~700-750 cm⁻¹ (Ar C-H bend) |

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Historical two-step synthesis pathway.

Caption: Modern one-pot synthesis pathway.

Caption: General experimental workflow for synthesis.

Conclusion

The discovery and synthesis of this compound are a direct consequence of the foundational advancements in organic chemistry during the late 19th century. While not a singular event, its emergence is a testament to the power of newly developed synthetic methodologies. The historical two-step approach, utilizing the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification, has evolved into more efficient one-pot procedures. This technical guide has provided a comprehensive overview of the history, detailed experimental protocols, and relevant data for this important synthetic building block. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of such reagents is paramount for the successful design and execution of complex synthetic campaigns.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 3017-53-6 [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromopropionic Acid Benzyl Ester: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionic acid benzyl ester, also known as benzyl 2-bromopropanoate, is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1] This ester derivative of 2-bromopropionic acid and benzyl alcohol serves as a versatile intermediate in organic synthesis. Its potential applications in pharmaceutical development, particularly in areas requiring targeted molecular modifications, make a thorough understanding of its physical, chemical, and biological properties essential for researchers. This technical guide provides a comprehensive overview of 2-Bromopropionic Acid Benzyl Ester, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Physical and Chemical Properties

2-Bromopropionic acid benzyl ester is typically a colorless to pale yellow liquid or oil with a fruity odor.[2][3] It is soluble in common organic solvents.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [4][5] |

| CAS Number | 3017-53-6 | [4][5] |

| Appearance | Colorless to pale yellow liquid/oil | [2][3] |

| Boiling Point | 139-141 °C | [4][5] |

| Density (predicted) | 1.410 ± 0.06 g/cm³ | [4][5] |

| Solubility | Soluble in organic solvents like Chloroform and Methanol. | [3] |

| Storage | Store in a refrigerator in an amber vial. It is noted to be light-sensitive. | [3] |

Chemical Reactivity and Stability:

2-Bromopropionic acid benzyl ester is an ester and an alkyl bromide, and its reactivity is dictated by these functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-bromopropionic acid and benzyl alcohol. The carbon-bromine bond is reactive towards nucleophiles, making it a useful substrate for substitution reactions.

Safety and Hazards:

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also considered very toxic to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of 2-Bromopropionic Acid Benzyl Ester

A common method for the synthesis of 2-Bromopropionic acid benzyl ester is the esterification of 2-bromopropionic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

Materials:

-

2-Bromopropionic acid

-

Benzyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene or another suitable solvent for azeotropic removal of water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-bromopropionic acid and benzyl alcohol in toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-Bromopropionic acid benzyl ester.

Purification

The crude product can be purified by vacuum distillation or column chromatography.

Column Chromatography Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis.

-

Loading: Carefully load the adsorbed crude product onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromopropionic acid benzyl ester.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum provides characteristic signals for the benzyl and bromopropionyl moieties. The aromatic protons of the benzyl group typically appear as a multiplet around 7.3 ppm. The benzylic methylene protons (CH₂) will appear as a singlet or a pair of doublets around 5.2 ppm. The methine proton (CH) of the bromopropionyl group will be a quartet around 4.4 ppm, and the methyl protons (CH₃) will be a doublet around 1.8 ppm.

-

13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the bromopropionyl group.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for both identification and purity assessment. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group or the bromine atom. Due to the presence of bromine, isotopic peaks (M and M+2) of nearly equal intensity will be observed for bromine-containing fragments.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point. Detection can be performed using a UV detector, typically in the range of 210-260 nm.

Biological Activity

The biological activity of 2-Bromopropionic acid benzyl ester is not extensively documented in publicly available literature. However, some sources suggest potential antioxidant and anticancer properties.

Antioxidant Activity: There are general claims of antioxidant properties, but specific studies detailing the mechanism or providing quantitative data (e.g., IC₅₀ values from standard assays like DPPH or ABTS) are lacking. The presence of the benzyl group might contribute to some radical scavenging activity. Further research is needed to validate and quantify these potential antioxidant effects.

Anticancer Activity: One source mentions its use in treating leukemia cells by inhibiting the production of reactive oxygen species (ROS). However, detailed experimental data, including the specific leukemia cell lines tested, dose-response curves, and the signaling pathways involved, are not provided. The mechanism of action remains to be elucidated. It is possible that the compound's ability to alkylate biological macromolecules, due to the reactive bromine atom, could contribute to cytotoxic effects.

Given the limited information, the biological profile of 2-Bromopropionic acid benzyl ester represents an area ripe for further investigation. Researchers in drug development may find this compound to be a starting point for the design of novel therapeutic agents, but extensive preclinical studies are required to establish its efficacy and safety.

Conclusion

2-Bromopropionic acid benzyl ester is a chemical intermediate with well-defined physical and chemical properties that make it useful in organic synthesis. While standard protocols for its synthesis, purification, and analysis can be readily adapted from general chemical literature, its biological activities remain largely unexplored. The preliminary suggestions of antioxidant and anticancer potential warrant further, more detailed investigation to determine its true therapeutic value. This guide provides a solid foundation for researchers and scientists to work with this compound and to explore its potential applications in drug discovery and development.

References

Unlocking New Avenues in Drug Discovery: A Technical Guide to Benzyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-bromopropanoate, a halogenated ester, is emerging as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a reactive bromine atom at the alpha position and a benzyl ester protective group, make it a valuable intermediate for the synthesis of a wide array of complex molecules and pharmacologically active agents. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthesis protocols, and a survey of its current and potential research applications. Particular focus is given to its role in the development of novel therapeutics, supported by experimental methodologies and illustrative pathway and workflow diagrams.

Introduction

The quest for novel therapeutic agents is a driving force in chemical and pharmaceutical research. The design and synthesis of new molecular entities with desired biological activities often rely on the availability of versatile and reactive chemical intermediates. This compound (C₁₀H₁₁BrO₂) is one such molecule that has garnered interest as a key starting material for the introduction of the 2-bromopropanoyl moiety into larger, more complex structures. The presence of the α-bromo group allows for a variety of nucleophilic substitution reactions, while the benzyl ester can be readily cleaved under mild conditions, providing a strategic advantage in multi-step syntheses. This guide aims to consolidate the available technical information on this compound and highlight its potential in cutting-edge research areas.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 3017-53-6 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 139-141 °C | - |

| Density | 1.410 g/cm³ (predicted) | - |

| Solubility | Soluble in common organic solvents | - |

| ¹³C NMR Spectra | Available on PubChem | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be efficiently achieved through the Fischer-Speier esterification of 2-bromopropionic acid with benzyl alcohol, catalyzed by a strong acid. An alternative prerequisite step involves the alpha-bromination of propionic acid via the Hell-Volhard-Zelinskii reaction to produce the 2-bromopropionic acid precursor.

Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinskii Reaction

This reaction facilitates the bromination of a carboxylic acid at the alpha-carbon.[2]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a trap.

-

Heat the reaction mixture to reflux for several hours until the red color of bromine disappears.

-

Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

-

The resulting 2-bromopropionic acid can be purified by distillation under reduced pressure.

Synthesis of this compound via Fischer-Speier Esterification

This is a classic acid-catalyzed esterification reaction.[3][4][5][6]

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromopropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Potential Research Areas and Applications

This compound serves as a valuable precursor in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of a chiral propionate moiety, which is a common feature in many natural products and pharmaceuticals.

Synthesis of Anticonvulsant Agents

One promising area of research involves the use of this compound in the synthesis of N-benzyl-2-acetamidopropionamide derivatives, which have shown potent anticonvulsant activities.[7] The synthesis involves the nucleophilic substitution of the bromine atom with an amine, followed by further functional group manipulations.

The general synthetic approach is outlined below:

Caption: Synthetic workflow for N-benzyl-2-acetamidopropionamide derivatives.

Building Block for Chiral Synthesis

The chiral center at the C2 position of the propanoate moiety makes this compound a useful building block for asymmetric synthesis. Enantiomerically pure forms of this compound can be used to synthesize stereochemically defined molecules, which is crucial for drug development as different enantiomers can have vastly different pharmacological activities.

Development of Novel Antibacterial Agents

The benzyl and bromopropanoate moieties are found in various compounds with antimicrobial properties. This compound can be used as a scaffold to generate libraries of new compounds for screening against various bacterial strains. The general strategy involves modifying the benzyl ring and performing various substitution reactions at the α-bromo position to create structural diversity.

Signaling Pathways of Potential Therapeutic Targets

The anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives, which can be synthesized from this compound, is believed to be mediated through the modulation of voltage-gated sodium channels. By blocking these channels, the compounds can reduce the excessive electrical activity in the brain that leads to seizures.

Caption: Proposed mechanism of action for anticonvulsant derivatives.

Conclusion

This compound is a chemical intermediate with significant potential for advancing drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for creating complex and biologically active molecules. The exploration of its use in the synthesis of novel anticonvulsant and antibacterial agents represents a promising frontier in medicinal chemistry. This technical guide provides a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors. Further research into the applications of this compound is warranted and is expected to yield exciting new discoveries in the field of organic and medicinal chemistry.

References

- 1. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures.[1] The choice of initiator is crucial as it determines the end-group functionality of the polymer chains and affects the overall polymerization kinetics. Benzyl 2-bromopropanoate is an effective initiator for the ATRP of a variety of monomers, including styrenes, methacrylates, and acrylates. Its structure combines the features of a secondary alkyl halide, which provides a good balance of activation and deactivation rates, with a benzyl ester group that can be useful for subsequent chemical modifications.

These application notes provide detailed protocols for the synthesis of this compound and its use as an initiator in the ATRP of common monomers such as styrene and methyl methacrylate (MMA).

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 3017-53-6 |

| Appearance | Colorless liquid |

| Boiling Point | 139-141 °C |

| Density | 1.410 g/cm³ (Predicted) |

Source: PubChem, Guidechem[2][3]

Experimental Protocols

Synthesis of this compound Initiator

This protocol describes a general method for the synthesis of this compound from benzyl alcohol and 2-bromopropionyl bromide.

Materials:

-

Benzyl alcohol

-

2-Bromopropionyl bromide

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add 2-bromopropionyl bromide (1.1 eq) dropwise via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

General Protocol for ATRP of Styrene using this compound

This protocol is adapted from established procedures for the ATRP of styrene using similar bromoester initiators.[4][5]

Materials:

-

Styrene (inhibitor removed)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole or another suitable solvent (optional, for solution polymerization)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Oil bath

-

Vacuum line and inert gas (Nitrogen or Argon) supply

-

Syringes

Procedure:

-

Preparation of the Reaction Mixture:

-

To a Schlenk flask, add CuBr (1.0 eq relative to initiator) and bpy (2.0 eq).

-

Seal the flask, and alternate between vacuum and inert gas three times to remove oxygen.

-

Add freshly purified styrene and anisole (if applicable) via syringe under an inert atmosphere.

-

Stir the mixture to allow the catalyst and ligand to dissolve.

-

-

Degassing:

-

Perform three freeze-pump-thaw cycles to thoroughly degas the monomer solution.

-

-

Initiation:

-

While maintaining a positive pressure of inert gas, add the desired amount of this compound initiator via syringe. The ratio of monomer to initiator will determine the target molecular weight.

-

-

Polymerization:

-

Immerse the sealed reaction flask in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

-

-

Termination and Purification:

-

To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

Dilute the viscous solution with a suitable solvent like THF.

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as methanol.

-